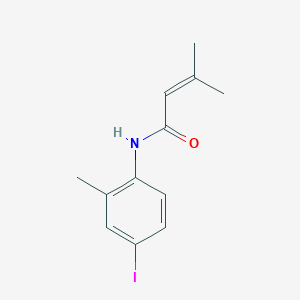
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide, also known as IMB-115, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. IMB-115 is a synthetic compound that belongs to the class of enamide derivatives, and it has been found to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide involves its ability to interact with specific cellular targets, including enzymes and proteins involved in various cellular processes. N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been shown to activate the p53 pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been found to exhibit several biochemical and physiological effects, including inhibition of COX-2 activity, induction of apoptosis in cancer cells, and inhibition of cell proliferation. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide in lab experiments is its ability to exhibit potent biological activities at relatively low concentrations. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been found to exhibit good stability and solubility, making it an ideal candidate for further studies. However, one of the limitations of using N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide in lab experiments is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide. One of the areas of interest is the development of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the potential of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide in combination therapy with other anti-cancer drugs for the treatment of various cancers. Furthermore, the development of more efficient and scalable synthesis methods for N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide could lead to its commercialization and widespread use in various fields of medicine.
Synthesemethoden
The synthesis of N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide involves the reaction of 4-iodo-2-methylbenzaldehyde with methyl acetoacetate in the presence of a base to form the corresponding enamine intermediate. This intermediate is then subjected to a dehydration reaction using a Lewis acid catalyst to obtain the final product, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-7H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUOCPRRZVQVBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

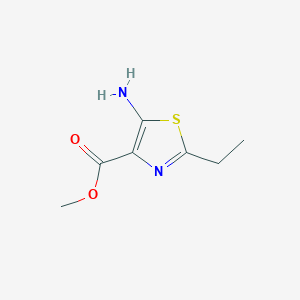

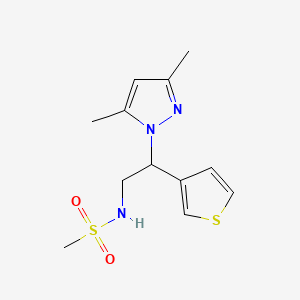


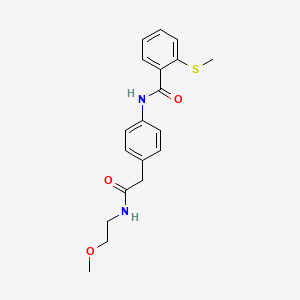
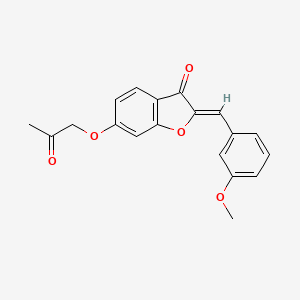
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B2418698.png)


![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)
![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)
